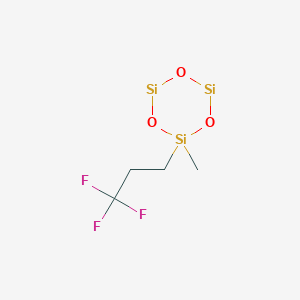
Trifluoropropylmethyl-cyclotrisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(3,3,3-trifluoropropyl)-1,3,5,2,4,6-trioxatrisilinane is a compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trifluoropropyl group attached to a trioxatrisilinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3,3,3-trifluoropropyl)-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of trifluoropropyl-substituted silanes with cyclic siloxanes. One common method is the ring-opening polymerization of cyclic trisiloxanes in the presence of strong organic bases, such as amidines, guanidines, or phosphazene bases . The reaction conditions often include the use of water as an initiator and non-dehydrated solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(3,3,3-trifluoropropyl)-1,3,5,2,4,6-trioxatrisilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Methyl-2-(3,3,3-trifluoropropyl)-1,3,5,2,4,6-trioxatrisilinane has several scientific research applications:
Biology: The compound’s derivatives are explored for their potential use in biomedical applications, including drug delivery systems and biocompatible coatings.
Medicine: Research is ongoing to investigate its potential as a component in medical devices and implants due to its biocompatibility.
Industry: It is utilized in the production of specialty coatings, adhesives, and sealants that require high-performance materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(3,3,3-trifluoropropyl)-1,3,5,2,4,6-trioxatrisilinane involves its ability to undergo ring-opening polymerization. The polymerization process is initiated by water and catalyzed by strong organic bases, leading to the formation of polysiloxanes with controlled molecular weights and well-defined structures . The molecular targets and pathways involved in this process include the activation of water and terminal silanols in the propagating polysiloxanes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-(3,3,3-trifluoropropyl)oxasilocane: This compound has a similar trifluoropropyl group but differs in its ring structure.
2-Methyl-2-[(3,3,3-trifluoropropyl)sulfinyl]propanoic acid: Another compound with a trifluoropropyl group, but it contains a sulfinyl group instead of a siloxane ring.
Uniqueness
2-Methyl-2-(3,3,3-trifluoropropyl)-1,3,5,2,4,6-trioxatrisilinane is unique due to its trioxatrisilinane ring structure, which imparts distinct chemical properties and reactivity. Its ability to undergo controlled ring-opening polymerization makes it valuable for the synthesis of advanced materials with specific and desirable properties.
Propriétés
Formule moléculaire |
C4H7F3O3Si3 |
|---|---|
Poids moléculaire |
244.35 g/mol |
InChI |
InChI=1S/C4H7F3O3Si3/c1-13(3-2-4(5,6)7)9-11-8-12-10-13/h2-3H2,1H3 |
Clé InChI |
OJUJAYGDJUBJSC-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(O[Si]O[Si]O1)CCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



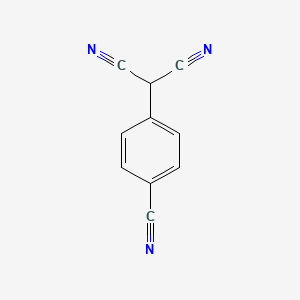

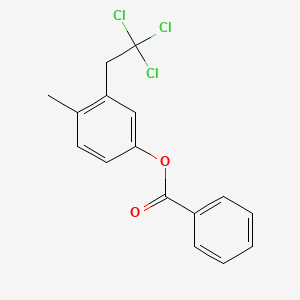
![N-{2-[3-(Methylsulfanyl)phenyl]ethyl}benzamide](/img/structure/B14365514.png)
![Propyl 4-[2,5-dimethyl-4-(4-oxo-4-propoxybut-2-enoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14365522.png)
![Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14365530.png)
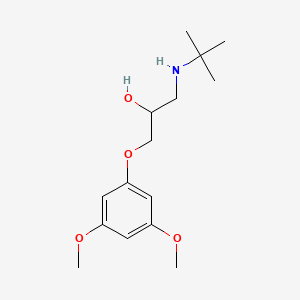
![1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene](/img/structure/B14365546.png)

![3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B14365593.png)
![3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride](/img/structure/B14365595.png)
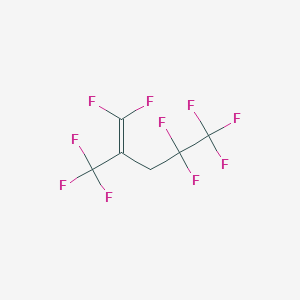
![(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone](/img/structure/B14365598.png)
